N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of aromatic, pyrazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Attachment of the pyrazole moiety: The 3-nitro-1H-pyrazole can be synthesized separately and then coupled with the oxadiazole ring using a suitable linker.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the alkylation of the oxadiazole-pyrazole intermediate with 3,4-dimethoxyphenyl ethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Material Science: The compound’s aromatic and heterocyclic components make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group may play a role in redox reactions, while the oxadiazole ring could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-5-carboxamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H18N6O6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N6O6/c1-27-12-4-3-11(9-13(12)28-2)5-7-18-16(24)17-19-14(21-29-17)10-22-8-6-15(20-22)23(25)26/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,18,24) |
InChI Key |
WAEGKJDGCPGLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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